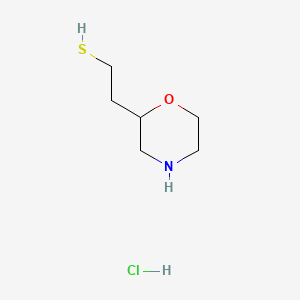
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1-thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride typically involves the reaction of morpholine derivatives with ethane-1-thiol under specific conditions. One common method involves the use of 1,2-amino alcohols and their derivatives as starting materials. These compounds undergo a sequence of coupling, cyclization, and reduction reactions to form the desired morpholine derivatives . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of morpholine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a precursor for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Morpholin-2-yl)ethane-1-thiolhydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The morpholine ring can also interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Morpholin-2-yl)ethan-1-amine dihydrochloride: This compound has a similar structure but with an amine group instead of a thiol group.
Ethyl 2-(morpholin-2-yl)acetate: This compound features an ester group and is used in different chemical reactions.
Uniqueness
2-(Morpholin-2-yl)ethane-1-thiolhydrochloride is unique due to the presence of both a morpholine ring and a thiol group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H14ClNOS |
|---|---|
Peso molecular |
183.70 g/mol |
Nombre IUPAC |
2-morpholin-2-ylethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c9-4-1-6-5-7-2-3-8-6;/h6-7,9H,1-5H2;1H |
Clave InChI |
WCLZKAAQFUTBCP-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)CCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)








